molecular formula C13H13NO2S B1663110 4-methyl-N-phenylbenzenesulfonamide CAS No. 68-34-8

4-methyl-N-phenylbenzenesulfonamide

Cat. No. B1663110
Key on ui cas rn: 68-34-8
M. Wt: 247.31 g/mol
InChI Key: VLVCWODDMDGANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05491072

Procedure details

Aniline (1.86 g, 0.02 mol) was dissolved in methylene chloride under nitrogen and triethylamine (3.8 mL, 0.02 mol) was added. This solution wascooled in an ice bath and a solution of p-toluenesulfonyl chloride (3.8 g, 0.02 mol) was added dropwise via a syringe. After stirring this solution for 4 h at room temperature, TLC analysis (silica gel, 20% ethyl acetate/hexane) indicated completion of the reaction. The reaction mixturewas poured into ether and the precipitate filtered. The ether layer was washed with water, dried over MgSO4 and concentrated to yield an oilymaterial. This crude product was chromatographed on silica using 35% ethyl acetate and hexane to obtain a solid which was further recrystallized in methylene chloride/hexane; m.p. 104° C.; 1H NMR (CDCl3) δ2.36 (s, 3H), 7.07-7.25 (m, 8H), 7.67-7.69 (d, 2H).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:15]1([CH3:25])[CH:20]=[CH:19][C:18]([S:21](Cl)(=[O:23])=[O:22])=[CH:17][CH:16]=1.C(OCC)(=O)C.CCCCCC>C(Cl)Cl.CCOCC>[C:2]1([NH:1][S:21]([C:18]2[CH:19]=[CH:20][C:15]([CH3:25])=[CH:16][CH:17]=2)(=[O:23])=[O:22])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring this solution for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This solution wascooled in an ice bath
CUSTOM
Type
CUSTOM
Details
completion of the reaction
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
The ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oilymaterial
CUSTOM
Type
CUSTOM
Details
This crude product was chromatographed on silica using 35% ethyl acetate and hexane
CUSTOM
Type
CUSTOM
Details
to obtain a solid which
CUSTOM
Type
CUSTOM
Details
was further recrystallized in methylene chloride/hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1(=CC=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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